4-Butoxypiperidine
Overview
Description
4-Butoxypiperidine is a chemical compound that is related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. While the provided papers do not directly discuss 4-Butoxypiperidine, they do provide insights into various substituted piperidines and their chemical properties, synthesis, and applications, which can be extrapolated to understand the characteristics of 4-Butoxypiperidine.
Synthesis Analysis
The synthesis of substituted piperidines, such as 4-substituted 3,3-difluoropiperidines, involves multiple steps including 1,4-addition reactions, reduction, lactamization, and further functional group transformations . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the use of chlorination and the addition of organometallic reagents to iminium salts . These methods could potentially be adapted for the synthesis of 4-Butoxypiperidine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their chemical reactivity and physical properties. For instance, the presence of fluorine atoms in 3,3-difluoropiperidines affects their conformation and reactivity . The conformational preferences of cyclopiperidine compounds have been studied using NMR spectroscopy and X-ray structural analysis, revealing the presence of chair and boat conformations in the solid state . These analytical techniques could be applied to determine the conformational preferences of 4-Butoxypiperidine.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including ring-opening addition reactions with amine nucleophiles . The reactivity and regioselectivity of these reactions can be influenced by the substituents on the piperidine ring. Additionally, the presence of an epoxypiperidine structure has been shown to confer DNA-cleavage activity in certain derivatives . The chemical reactivity of 4-Butoxypiperidine would likely be influenced by the butoxy substituent, which could affect its nucleophilic and electrophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells, for example, affects the surface charge of TiO2 and decreases electron recombination, demonstrating the impact of substituents on the physical properties of the material . The physical properties of 4-Butoxypiperidine, such as solubility, boiling point, and stability, would be influenced by the butoxy group, which could increase the compound's hydrophobicity compared to unsubstituted piperidine.
Safety And Hazards
Future Directions
While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .
properties
IUPAC Name |
4-butoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJZKQGJWZWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626078 | |
Record name | 4-Butoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxypiperidine | |
CAS RN |
88536-10-1 | |
Record name | 4-Butoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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